molecular formula C16H11BrN2O3 B14457522 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate CAS No. 74101-57-8

7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate

Cat. No.: B14457522
CAS No.: 74101-57-8
M. Wt: 359.17 g/mol
InChI Key: PZFNWJRIDUIPNN-UHFFFAOYSA-N
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Description

7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

    Introduction of the Bromophenyl Group: This step might involve a substitution reaction where a bromophenyl group is introduced to the quinazoline core.

    Hydration: The final step involves the addition of water molecules to form the hydrate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions might convert the compound into its corresponding dihydro derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.

Medicine

In medicine, compounds like this one might be investigated for their therapeutic potential, particularly in treating diseases such as cancer, bacterial infections, or inflammatory conditions.

Industry

Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives might interact with enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinazoline: Known for its use in kinase inhibitors.

    2-Methylquinazoline: Studied for its antimicrobial properties.

    3-Phenylquinazoline: Investigated for its anticancer activity.

Uniqueness

What sets 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate apart might be its specific substitution pattern and the presence of the hydrate form, which could influence its solubility, stability, and biological activity.

Properties

CAS No.

74101-57-8

Molecular Formula

C16H11BrN2O3

Molecular Weight

359.17 g/mol

IUPAC Name

3-(4-bromophenyl)-2-methyl-4-oxoquinazoline-7-carboxylic acid

InChI

InChI=1S/C16H11BrN2O3/c1-9-18-14-8-10(16(21)22)2-7-13(14)15(20)19(9)12-5-3-11(17)4-6-12/h2-8H,1H3,(H,21,22)

InChI Key

PZFNWJRIDUIPNN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)Br

Origin of Product

United States

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